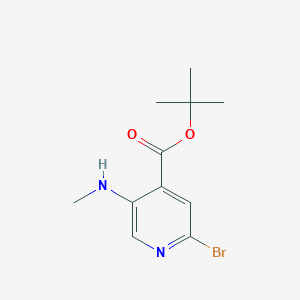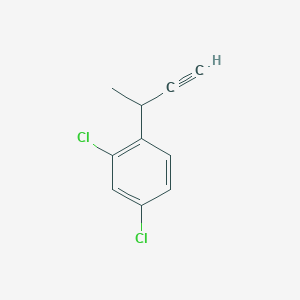
1-(But-3-yn-2-yl)-2,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-yn-2-yl)-2,4-dichlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two chlorine atoms and a but-3-yn-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene typically involves the alkylation of 2,4-dichlorobenzene with a suitable but-3-yn-2-yl precursor. One common method is the Friedel-Crafts alkylation, where 2,4-dichlorobenzene reacts with but-3-yn-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the but-3-yn-2-yl group into the benzene ring, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
1-(But-3-yn-2-yl)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
1-(But-3-yn-2-yl)-2,4-dichlorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the but-3-yn-2-yl group and the electron-withdrawing effects of the chlorine atoms. These structural features can modulate the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules.
類似化合物との比較
1-(But-3-yn-2-yl)-2,4-dichlorobenzene can be compared with similar compounds such as:
- 2-(But-3-yn-2-yl)isoindoline-1,3-dione
- Valeric acid, but-3-yn-2-yl ester
- 2-(4-pyridyl)but-3-yn-2-yl acetate
These compounds share the but-3-yn-2-yl group but differ in their additional substituents and overall structure, which can lead to variations in their chemical reactivity and applications. The unique combination of the but-3-yn-2-yl group with the dichlorobenzene moiety in this compound imparts distinct properties that make it valuable for specific research and industrial purposes.
特性
分子式 |
C10H8Cl2 |
|---|---|
分子量 |
199.07 g/mol |
IUPAC名 |
1-but-3-yn-2-yl-2,4-dichlorobenzene |
InChI |
InChI=1S/C10H8Cl2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3 |
InChIキー |
WBUVBXPZHVIILF-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)C1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


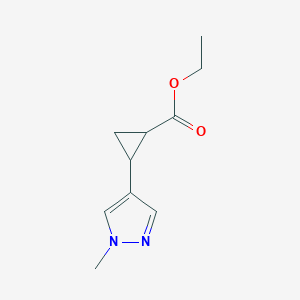
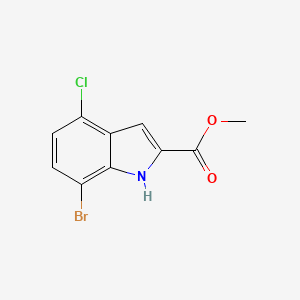
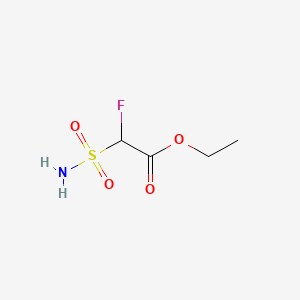
amine dihydrochloride](/img/structure/B13519239.png)
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
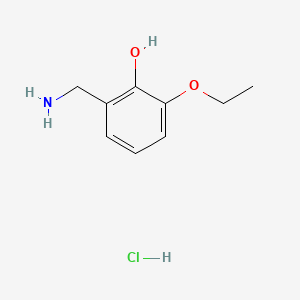

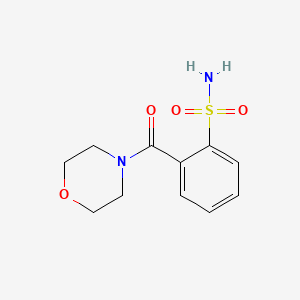
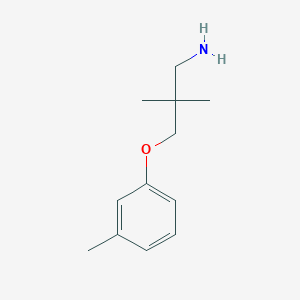
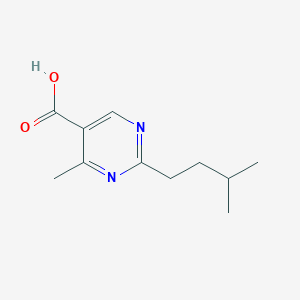

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
